(3E)-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodeca-1,3-diene
Overview
Description
(3E)-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodeca-1,3-diene is a fluorinated organic compound characterized by the presence of multiple fluorine atoms attached to a diene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodeca-1,3-diene typically involves the introduction of fluorine atoms into a diene framework. One common method is the fluorination of a suitable precursor using fluorinating agents such as elemental fluorine (F2) or other fluorine-containing compounds under controlled conditions. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process must ensure safety and efficiency, often employing continuous flow reactors to manage the exothermic nature of fluorination reactions.
Chemical Reactions Analysis
Types of Reactions
(3E)-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodeca-1,3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of partially or fully hydrogenated products.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one or more fluorine atoms, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated epoxides, while reduction can produce hydrogenated dienes. Substitution reactions can lead to a variety of functionalized fluorinated compounds.
Scientific Research Applications
(3E)-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodeca-1,3-diene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential use in bioimaging and as a probe due to its unique fluorine content.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of (3E)-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodeca-1,3-diene involves its interaction with molecular targets through its fluorine atoms. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include binding to enzymes or receptors, altering their activity or stability.
Comparison with Similar Compounds
Similar Compounds
(3E)-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodeca-1,3-diene: Characterized by multiple fluorine atoms on a diene structure.
(3E)-5,5,6,6,7,7,8,8,9,9,10,10,10-dodecafluorodeca-1,3-diene: Similar structure with one less fluorine atom.
(3E)-5,5,6,6,7,7,8,8,9,9,10,10,10-tetradecafluorodeca-1,3-diene: Similar structure with one additional fluorine atom.
Uniqueness
The uniqueness of this compound lies in its specific fluorination pattern, which can influence its chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
(3E)-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodeca-1,3-diene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F13/c1-2-3-4-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2-4H,1H2/b4-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HALRAMNRSBXAOM-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C/C=C/C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F13 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50896672 | |
Record name | (3E)-5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodeca-1,3-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50896672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148626-04-4 | |
Record name | (3E)-5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodeca-1,3-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50896672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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